molecular formula C11H15Cl B8693331 1-Chloroundeca-2,5-diyne CAS No. 81366-80-5

1-Chloroundeca-2,5-diyne

Cat. No. B8693331
Key on ui cas rn: 81366-80-5
M. Wt: 182.69 g/mol
InChI Key: IWSCRSCUQGVUTQ-UHFFFAOYSA-N
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Patent
US06511670B1

Procedure details

54.6 ml of a 1M solution of ethyl magnesium bromide in THF were added dropwise, at room temperature, to a solution of 5 grams of 1-heptyne in 15 ml of anhydrous THF, under an inert atmosphere. With the addition complete, the mixture was maintained under stirring for 30 min at room temperature and then heated under reflux for 1 h 30 min. The mixture was cooled to room temperature and then 412 mg of copper(I) chloride were added and the mixture was again heated under reflux for 1 hour. The mixture was then cooled to room temperature and 14.2 ml of 1,4-dichloro-2-butyne were added fairly rapidly. The mixture was refluxed for 1 h, 30 min and then maintained under stirring for 15 h at room temperature before heating again under reflux for 2 h, 30 min. The reaction medium was then cooled to 4° C. and hydrolyzed with care with a saturated aqueous solution of NH4Cl. The medium was then extracted 3 times with diethyl ether and the combined organic phases were washed 3 times with water and then with a saturated aqueous solution of NaCl before being dried over Na2SO4, filtered and concentrated under vacuum in a rotary evaporator. The oily residue containing 1,4-dichloro-2-butyne in excess was purified by distillation under reduced pressure to give 6.55 g of 1-chloro-2,5-undecadiyne in the form of a pale yellow oil (yield 69%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
412 mg
Type
catalyst
Reaction Step Four
Name
Yield
69%

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl:12][CH2:13][C:14]#[C:15][CH2:16]Cl.[NH4+].[Cl-]>C1COCC1.[Cu]Cl>[Cl:12][CH2:13][C:14]#[C:15][CH2:16][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
5 g
Type
reactant
Smiles
C#CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
ClCC#CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
copper(I) chloride
Quantity
412 mg
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With the addition complete, the mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h, 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
under stirring for 15 h at room temperature
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
before heating again
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h, 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The medium was then extracted 3 times with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of NaCl before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum in a rotary evaporator
ADDITION
Type
ADDITION
Details
The oily residue containing 1,4-dichloro-2-butyne
DISTILLATION
Type
DISTILLATION
Details
in excess was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC#CCC#CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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